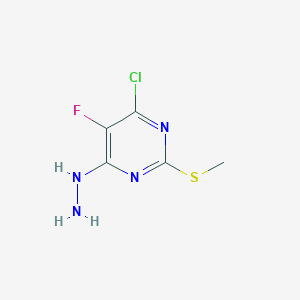
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
Übersicht
Beschreibung
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorine, hydrazinyl, and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.
Hydrazinylation: The introduction of the hydrazinyl group is achieved by reacting the starting material with hydrazine hydrate under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing chlorine or fluorine.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of molecular functions. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the chlorine substitution, which may influence its chemical properties and applications.
Uniqueness
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is unique due to the presence of both chlorine and fluorine substitutions on the pyrimidine ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
1152109-90-4 |
|---|---|
Molekularformel |
C5H6ClFN4S |
Molekulargewicht |
208.65 g/mol |
IUPAC-Name |
(6-chloro-5-fluoro-2-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H6ClFN4S/c1-12-5-9-3(6)2(7)4(10-5)11-8/h8H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
SMEWGZSOMRSWLB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)Cl)F)NN |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














